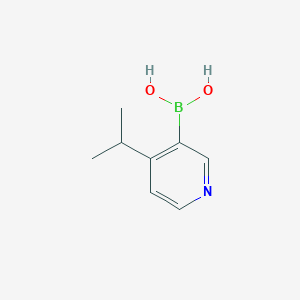

(4-Isopropylpyridin-3-yl)boronic acid

Description

Propriétés

IUPAC Name |

(4-propan-2-ylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-6(2)7-3-4-10-5-8(7)9(11)12/h3-6,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGCSHWXODMAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)C(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001251460 | |

| Record name | B-[4-(1-Methylethyl)-3-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627723-05-0 | |

| Record name | B-[4-(1-Methylethyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1627723-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-(1-Methylethyl)-3-pyridinyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001251460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isopropylpyridin 3 Yl Boronic Acid and Analogous Pyridinylboronic Acid Derivatives

Strategies for the Construction of Substituted Pyridine (B92270) Ring Precursors

The creation of the substituted pyridine ring is the foundational step. Various synthetic strategies have been developed, ranging from classic condensation reactions to modern cycloaddition and annulation techniques. nih.gov The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Condensation reactions are a cornerstone of pyridine synthesis, often involving the formation of the ring through the reaction of carbonyl compounds with an amine source. baranlab.org These methods are valued for their ability to construct a wide range of functionalized pyridines from simple, readily available precursors. acsgcipr.org

Key condensation approaches include:

Hantzsch Dihydropyridine Synthesis: This is a multicomponent reaction that typically involves the condensation of two equivalents of a 1,3-dicarbonyl compound, an aldehyde, and ammonia or ammonium acetate. mdpi.com The initial product is a 1,4-dihydropyridine, which must then be oxidized to yield the aromatic pyridine ring. baranlab.orgacsgcipr.org

Bohlmann-Rahtz Pyridine Synthesis: This method provides direct access to the aromatic pyridine ring by reacting enamines with α,β-unsaturated carbonyl compounds. This approach avoids the need for a separate oxidation step. acsgcipr.org

Guareschi-Thorpe Reaction: This synthesis involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound to form a substituted 2-hydroxypyridine (or 2-pyridone). acsgcipr.org

Kröhnke Pyridine Synthesis: This versatile method uses the Michael addition of pyridinium salts to α,β-unsaturated ketones to assemble the pyridine ring. acsgcipr.org

These reactions can be performed as linear sequences or as more efficient one-pot, multi-component reactions (MCRs) that build the precursor and facilitate cyclization in a single step. acsgcipr.org

Cycloaddition reactions offer a powerful and atom-economical way to construct the pyridine skeleton in a single step by forming multiple bonds simultaneously. nih.govacs.org

Diels-Alder Reactions: The formation of a pyridine ring can be achieved via a [4+2] cycloaddition. This can involve the reaction of a 1-azadiene (the four-atom component) with an alkyne or an alkene (the two-atom component). baranlab.orgrsc.org

Normal Electron-Demand Diels-Alder: This approach is often difficult to achieve in high yields due to unfavorable electronics. acsgcipr.org

Inverse Electron-Demand Diels-Alder (IEDDA): This is a more common and successful strategy for pyridine synthesis. It involves an electron-poor diene, such as a 1,2,4-triazine, reacting with an electron-rich dienophile. baranlab.orgacsgcipr.org The initial cycloadduct often extrudes a small, stable molecule like nitrogen gas to form a dihydropyridine, which then aromatizes to the pyridine. acsgcipr.org A notable example is the Boger pyridine synthesis, which frequently uses 1,2,4-triazines with enamines. baranlab.org

[2+2+2] Cycloaddition Reactions: This method involves the transition-metal-catalyzed cyclotrimerization of two alkyne molecules and a nitrile to form a substituted pyridine ring. nih.govacs.org This approach is highly valued for its ability to control the substitution pattern of the resulting pyridine. nih.gov Various transition metals, including cobalt and rhodium, have been shown to be effective catalysts for this transformation. acs.org

| Cycloaddition Type | Reactants | Key Features | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Inverse Electron-Demand Diels-Alder | Electron-poor azadiene (e.g., 1,2,4-triazine) + Electron-rich dienophile (e.g., enamine) | Favored method for constructing pyridine rings; often involves extrusion of a small molecule. | Thermal | baranlab.orgacsgcipr.org |

| [2+2+2] Cycloaddition | Two alkyne molecules + one nitrile molecule | Excellent control over substitution patterns; allows for introduction of chirality. | Transition metal catalysts (e.g., Co, Rh) | nih.govacs.org |

Beyond traditional condensation and cycloaddition reactions, several other protocols have been developed for pyridine ring synthesis.

Oxidative Annulation: These methods involve the formation of the pyridine ring through a C-H activation and annulation sequence. For instance, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes can be used to synthesize quinolines, demonstrating a powerful C-H functionalization approach. snnu.edu.cn Another example is the copper-catalyzed synthesis of fused pyridines from the reaction of cyclic ketones with propargylamine. acs.orgnih.gov This method is cost-effective and scalable. nih.gov A new methodology has also been developed using a sequence of copper(II)-promoted dehydrogenation of an allylamine followed by a rhodium(III)-catalyzed N-annulation with an alkyne. rsc.org

Ring Expansion: It is also possible to form pyridine rings by expanding smaller, five-membered heterocyclic rings. A notable example is a rhodium carbenoid-induced ring expansion of isoxazoles. This process proceeds through an initial ring expansion, followed by rearrangement and oxidation to yield a highly functionalized pyridine. nih.gov Another approach involves the Ciamician–Dennstedt rearrangement, where pyrrole undergoes ring expansion with dichlorocarbene to form 3-chloropyridine. wikipedia.org More recently, an iodine-promoted ring expansion of pyridines has been reported for the synthesis of azepines, showcasing the versatility of ring manipulation strategies. acs.org

Direct Borylation Approaches to Pyridinylboronic Acids

Once the substituted pyridine precursor is obtained, the boronic acid moiety is introduced. Direct borylation methods are highly desirable as they functionalize a C-H bond directly, avoiding the need for pre-functionalized starting materials like halopyridines. However, methods starting from halopyridines remain fundamental. arkat-usa.org

The metal-halogen exchange reaction is a classic and widely used method for preparing pyridinylboronic acids and their esters. arkat-usa.orgumich.edu This approach is often considered the most reliable and cost-effective for large-scale preparations. arkat-usa.org The general procedure involves reacting a halopyridine (typically bromo- or iodo-pyridine) with a strong organometallic base to generate a pyridyl anion, which is then trapped with a boron-containing electrophile, such as a trialkyl borate. nih.govarkat-usa.org

Metal-Halogen Exchange: A halopyridine reacts with an organometallic reagent (R-M) to replace the halogen atom with a metal (M).

Borylation: The resulting organometallic pyridine intermediate reacts with a borate ester (e.g., triisopropyl borate) to form a boronate ester.

Hydrolysis: The boronate ester is hydrolyzed with an aqueous acid or base to yield the final pyridinylboronic acid. arkat-usa.org

The choice and optimization of the organometallic reagent are crucial for the success of the metal-halogen exchange. The two most common classes of reagents used are organolithiums and Grignard reagents (organomagnesium halides). arkat-usa.orgwikipedia.org

Organolithium Reagents: Reagents such as n-butyllithium (n-BuLi) are frequently used to perform lithium-halogen exchange on bromopyridines. orgsyn.orgethz.ch These reactions are typically very fast and must be conducted at low temperatures (e.g., -78 °C) to prevent side reactions. orgsyn.org To improve yields and functional group compatibility, a revised "in situ quench" procedure is often employed, where the organolithium reagent is added to a cooled mixture of the halopyridine and the trialkyl borate. This minimizes the exposure of potentially sensitive functional groups on the pyridine ring to the highly reactive organolithium intermediate. arkat-usa.orgorgsyn.org

Grignard Reagents (Organomagnesium Reagents): Grignard reagents can be generated by treating a halopyridine with magnesium metal or, more commonly, by performing a magnesium-halogen exchange with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). wikipedia.orgresearchgate.net While 2-pyridyl Grignard reagents have been known for a long time, their application in cross-coupling has been somewhat limited. nih.gov However, the magnesium-halogen exchange offers good functional group tolerance and provides an effective route to pyridylmagnesium species that can be subsequently borylated. researchgate.netgoogle.com

| Reagent Type | Example | Typical Reaction Conditions | Advantages | Disadvantages/Considerations | Reference |

|---|---|---|---|---|---|

| Organolithium | n-Butyllithium (n-BuLi) | Very low temperatures (-78 °C); inert atmosphere | Fast reaction rates | Low functional group tolerance; requires cryogenic conditions | arkat-usa.orgorgsyn.org |

| Grignard Reagent | Isopropylmagnesium chloride (i-PrMgCl) | Room temperature or 0 °C | Better functional group tolerance compared to organolithiums | Can be slower; reagent preparation may be necessary | researchgate.netnih.gov |

Metal-Halogen Exchange Followed by Borylation

Regioselective Halogen-Metal Exchange in Pyridine Systems

Halogen-metal exchange is a classical and effective method for the preparation of organometallic reagents from organic halides, which can then be trapped with an appropriate boron electrophile to yield the desired boronic acid or its ester. arkat-usa.org The regioselectivity of this method is inherently controlled by the position of the halogen atom on the pyridine ring. For the synthesis of (4-Isopropylpyridin-3-yl)boronic acid, this would typically involve a 3-halo-4-isopropylpyridine as the starting material.

The reactivity of the halogen in the exchange reaction generally follows the trend I > Br > Cl > F. arkat-usa.org Therefore, 3-bromo- or 3-iodo-4-isopropylpyridine would be the preferred substrates for this transformation. The exchange is typically carried out at low temperatures using organolithium reagents, such as n-butyllithium or sec-butyllithium, or with Grignard reagents. The resulting pyridyllithium or pyridylmagnesium species is then quenched with a trialkyl borate, most commonly trimethyl borate or triisopropyl borate, followed by acidic workup to afford the boronic acid.

Table 1: Halogen-Metal Exchange for the Synthesis of Pyridinylboronic Acids

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Bromopyridine | 1. n-BuLi, THF, -78 °C; 2. B(OMe)₃; 3. H₃O⁺ | 3-Pyridinylboronic acid | Not specified | arkat-usa.org |

| 2-Bromopyridine | 1. n-BuLi, Et₂O, -100 °C; 2. B(OiPr)₃; 3. H₃O⁺ | 2-Pyridinylboronic acid | 75 | arkat-usa.org |

| 3-Bromo-2-chloropyridine | 1. n-BuLi, THF, -78 °C; 2. B(OiPr)₃; 3. H₂O | (2-Chloropyridin-3-yl)boronic acid | 80 | arkat-usa.org |

This table presents examples of halogen-metal exchange for the synthesis of various pyridinylboronic acids, illustrating the general applicability of the method.

Directed ortho-Metallation (DoM) Followed by Borylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.orgchem-station.com The resulting organolithium species can then be trapped with an electrophile, such as a trialkyl borate, to introduce a boronic acid group. organic-chemistry.org

Control of Regioselectivity via Directing Groups

The regiochemical outcome of the DoM reaction is primarily controlled by the position of the DMG on the pyridine ring. A variety of functional groups can act as DMGs, including amides, carbamates, ethers, and sulfoxides. harvard.edu For the synthesis of (4-Isopropylpyridin-3-yl)boronic acid via DoM, one would require a 4-isopropylpyridine bearing a DMG at the 3-position or a 3-substituted pyridine with an isopropyl group at the 4-position where the DMG directs metallation to the 3-position. The choice of the DMG and the reaction conditions are crucial for achieving high regioselectivity and yield. Amide groups, for instance, are particularly effective DMGs in pyridine systems. nih.gov

Table 2: Examples of Directing Groups in the DoM of Pyridine Derivatives

| Substrate | Directing Group | Base | Product after Borylation and Workup | Yield (%) | Reference |

| N,N-Diethylnicotinamide | -CONEt₂ | s-BuLi/TMEDA | 2-Boryl-N,N-diethylnicotinamide | 94 | wikipedia.org |

| 2-Methoxypyridine | -OMe | n-BuLi | (2-Methoxy-3-pyridinyl)boronic acid | 85 | wikipedia.org |

| 3-(Trifluoromethyl)pyridine | -CF₃ (weakly directing) | LDA | (2-Boryl-3-(trifluoromethyl)pyridine) | Not specified | digitellinc.com |

| N-Boc-2-aminopyridine | -NHBoc | t-BuLi | (2-(N-Boc-amino)-3-pyridinyl)boronic acid | 78 | wikipedia.org |

This table illustrates the use of various directing groups to control the regioselectivity of borylation in pyridine systems through DoM.

Applications in Complex Pyridine Synthesis

The pyridinylboronic acids generated via DoM are valuable building blocks for the synthesis of more complex, highly substituted pyridines. They can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with a wide range of partners, including aryl, heteroaryl, and vinyl halides or triflates. uiowa.edu This two-step sequence of DoM-borylation followed by cross-coupling allows for the precise and modular construction of complex pyridine-containing molecules that are of interest in medicinal chemistry and materials science.

Transition Metal-Catalyzed Borylation of Pyridine Derivatives

In recent years, transition metal-catalyzed C-H bond activation and borylation has emerged as a highly atom-economical and efficient method for the synthesis of aryl- and heteroarylboronic acids. researchgate.net This approach avoids the need for pre-functionalized substrates, such as halopyridines or pyridines bearing a directing group. Palladium, iridium, and rhodium complexes are the most commonly employed catalysts for these transformations.

Palladium-Catalyzed Cross-Coupling with Diboron Reagents

The palladium-catalyzed Miyaura borylation involves the cross-coupling of a halo- or triflyloxypyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or bis(neopentylglycolato)diboron. nih.govnih.gov This method is highly versatile and tolerates a wide range of functional groups. For the synthesis of (4-Isopropylpyridin-3-yl)boronic acid pinacol (B44631) ester, this would involve the reaction of 3-halo-4-isopropylpyridine with B₂pin₂ in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency. scribd.com

Table 3: Palladium-Catalyzed Borylation of Halopyridines

| Substrate | Diboron Reagent | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| 3-Bromopyridine | B₂pin₂ | Pd(OAc)₂/PCy₃ | KOAc | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 81 | researchgate.net |

| 2-Chloropyridine | B₂pin₂ | Pd(dba)₂/PCy₃ | KOAc | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 85 | sumitomo-chem.co.jp |

| 3-Bromoquinoline | B₂(OH)₄ | XPhos-Pd-G2 | K₃PO₄ | 3-Quinolinylboronic acid | 92 | nih.gov |

This table provides examples of palladium-catalyzed borylation of halopyridines, showcasing the versatility of this method.

Iridium- and Rhodium-Catalyzed C-H/C-F Borylation

Iridium- and rhodium-catalyzed C-H borylation has become a powerful tool for the direct conversion of C-H bonds to C-B bonds. nih.govrsc.org The regioselectivity of these reactions is often governed by steric factors, with borylation typically occurring at the least hindered position. umich.eduresearchgate.net For a substrate like 4-isopropylpyridine, iridium-catalyzed C-H borylation would likely lead to a mixture of products, with borylation at the 2-, 3-, and 5-positions being possible. The steric bulk of the isopropyl group would be expected to disfavor borylation at the adjacent 3- and 5-positions to some extent, potentially favoring the 2-position. However, electronic effects can also play a significant role in determining the regiochemical outcome. researchgate.net

The choice of ligand on the iridium or rhodium catalyst can significantly influence the regioselectivity. nih.gov For instance, sterically bulky ligands can enhance selectivity for the less hindered positions.

Rhodium catalysts have also been employed for the C-H borylation of pyridines. nih.gov In some cases, rhodium catalysts can offer complementary regioselectivity to iridium catalysts. Furthermore, rhodium catalysts have been shown to catalyze the C-F borylation of fluoropyridines, providing another route to pyridinylboronic acids.

Table 4: Iridium-Catalyzed C-H Borylation of Substituted Pyridines

| Substrate | Catalyst/Ligand | Borylating Agent | Product(s) (Ratio) | Total Yield (%) | Reference |

| Pyridine | [Ir(cod)OMe]₂/dtbpy | B₂pin₂ | 3-Boryl (67%), 4-Boryl (33%) | 85 | researchgate.net |

| 3-Methylpyridine | [Ir(cod)OMe]₂/dtbpy | B₂pin₂ | 5-Boryl, 2-Boryl, 6-Boryl | 95 | researchgate.net |

| 2,6-Dimethylpyridine | [Ir(cod)OMe]₂/dtbpy | B₂pin₂ | 4-Boryl | 98 | digitellinc.com |

| 3-(Trifluoromethyl)pyridine | [Ir(cod)Cl]₂/dtbpy | B₂pin₂ | 5-Boryl | 87 | digitellinc.com |

This table presents examples of iridium-catalyzed C-H borylation of various substituted pyridines, highlighting the influence of substituents on regioselectivity and yield.

Conversion to Stable Pyridinylboronic Acid Derivatives and Precursors

Pyridinylboronic acids, while synthetically valuable, can be prone to dehydration and other reactions that affect their stability and shelf-life. To address this, they are often converted into more stable derivatives, such as boronate esters and boroxines. These derivatives serve as protected forms of the boronic acid, readily releasing the parent acid or participating directly in subsequent reactions like the Suzuki-Miyaura cross-coupling.

Pyridinylboronate esters, particularly pinacol esters, are widely used due to their high stability, ease of handling, and compatibility with a broad range of reaction conditions. They are crystalline solids that are generally less susceptible to the dehydration and protodeboronation that can affect free boronic acids. Several synthetic routes are employed for their preparation.

One of the most fundamental approaches is the reaction of a pyridinyl-metal intermediate with a borate ester . This typically involves a halogen-metal exchange of a halopyridine with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate like triisopropyl borate. Subsequent hydrolysis and esterification with a diol, such as pinacol, yields the desired pyridinylboronate ester.

Another prevalent method is the palladium-catalyzed cross-coupling reaction , often referred to as the Miyaura borylation. This reaction couples a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a wide variety of functional groups on the pyridine ring.

More recently, iridium- or rhodium-catalyzed C-H borylation has emerged as a powerful, atom-economical method. This approach allows for the direct conversion of a C-H bond on the pyridine ring into a boryl group, avoiding the need for pre-functionalized halopyridines. The reaction is typically performed with a diboron reagent in the presence of a transition-metal catalyst.

A straightforward method for converting existing pyridinylboronic acids to their pinacol esters is through direct esterification . This involves reacting the boronic acid with pinacol, often with the removal of water via azeotropic distillation or the use of a dehydrating agent to drive the equilibrium towards the ester product.

| Reagent/Method | Description |

| Halogen-Metal Exchange | A halopyridine is treated with an organometallic reagent (e.g., n-BuLi) followed by a borate ester and then pinacol. |

| Miyaura Borylation | A palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent like bis(pinacolato)diboron. |

| C-H Borylation | Direct, transition-metal-catalyzed borylation of a pyridine C-H bond using a diboron reagent. |

| Direct Esterification | Reaction of a pyridinylboronic acid with pinacol, typically with removal of water. |

Boronic acids have a propensity to undergo reversible self-condensation to form cyclic trimeric anhydrides known as boroxines. nih.govresearchgate.net This dehydration reaction involves three molecules of a boronic acid eliminating three molecules of water to form a six-membered ring with alternating boron and oxygen atoms. nih.govwikipedia.org For a pyridinylboronic acid, this equilibrium results in the formation of a triphenylboroxine structure where each boron atom is attached to a pyridine ring.

The formation of pyridinylboroxines is an equilibrium process governed by the concentration of water in the system. researchgate.net

3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (where R = pyridinyl)

In the solid state, pyridinylboronic acids often exist as a mixture of the free acid and the corresponding boroxine (B1236090). The equilibrium can be intentionally shifted toward the boroxine by removing water, for example, by heating under vacuum or through azeotropic distillation with a solvent like toluene. wikipedia.org Conversely, the addition of water will hydrolyze the boroxine back to the monomeric boronic acid. researchgate.net

While boroxines are more stable towards some degradation pathways than the monomeric acids, they are sensitive to moisture. researchgate.net They are competent reagents in many cross-coupling reactions, often being used interchangeably with the corresponding boronic acids.

Asymmetric Synthesis Considerations for the Isopropyl Moiety

Introducing chirality into a molecule containing a (4-isopropylpyridin-3-yl) fragment requires specific asymmetric synthesis strategies. The target for stereocontrol could be the isopropyl group itself (by modifying it to create a chiral center) or a new stereocenter could be introduced elsewhere on the pyridine ring or its substituents. Several catalytic asymmetric reactions represent viable approaches for synthesizing chiral pyridine derivatives. chim.it

One key strategy is the catalytic asymmetric reduction of a prochiral ketone. For instance, a precursor such as (4-acetylpyridin-3-yl)boronic acid could be synthesized. The acetyl group could then be subjected to asymmetric hydrogenation or transfer hydrogenation using a chiral catalyst (e.g., a Ru-BINAP complex) to produce a chiral secondary alcohol with high enantioselectivity. chim.it This introduces a stereocenter adjacent to the pyridine ring.

Another approach involves the asymmetric functionalization of the pyridine ring . This can be achieved through methods like the rhodium-catalyzed asymmetric reductive Heck reaction, which can couple boronic acids with activated pyridine derivatives (e.g., dihydropyridines) to create 3-substituted tetrahydropyridines with high enantiomeric excess. acs.orgnih.gov This could be envisioned as a route to install a chiral substituent at a position adjacent to the isopropyl group.

Catalytic asymmetric C-H functionalization is an increasingly important tool for creating chiral molecules in an atom- and step-economical manner. chim.it While direct asymmetric C-H functionalization of the isopropyl group itself is challenging, reactions could be designed to functionalize a C-H bond on the pyridine ring under the direction of a chiral catalyst, thereby creating a new stereocenter.

These methods highlight the main considerations for achieving an asymmetric synthesis. The choice of strategy would depend on the specific location of the desired stereocenter within the target molecule and the availability of suitable precursors.

Reactivity and Mechanistic Investigations of 4 Isopropylpyridin 3 Yl Boronic Acid and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its functional group tolerance and reliability in forming biaryl and vinyl-aryl structures. For heteroaromatic boronic acids like (4-isopropylpyridin-3-yl)boronic acid, this reaction provides a direct route to introduce the substituted pyridine (B92270) moiety onto a diverse range of molecular frameworks. The presence of the nitrogen atom in the pyridine ring can influence the catalytic cycle, making the selection of appropriate reaction conditions crucial for achieving high efficiency.

Reaction Scope and Substrate Compatibility with Heteroaromatic Electrophiles

The reactivity of (4-isopropylpyridin-3-yl)boronic acid has been demonstrated in the synthesis of targeted therapeutic agents, specifically KRAS G12C inhibitors. nih.govnih.gov In these synthetic campaigns, the boronic acid is coupled with complex, highly functionalized heteroaromatic halides.

While comprehensive studies detailing the coupling of (4-isopropylpyridin-3-yl)boronic acid with a wide array of simple aryl, heteroaryl, and vinyl halides are not extensively documented in publicly available literature, its successful application in complex syntheses implies a robust reactivity profile. The general mechanism of the Suzuki-Miyaura reaction involves the coupling of an organoboron species with an organohalide. rsc.org The reactivity of the halide partner typically follows the order: I > Br > Cl. rsc.org

In the context of synthesizing KRAS G12C inhibitors, (4-isopropylpyridin-3-yl)boronic acid is coupled with advanced, multi-ring heteroaromatic systems. These systems often contain multiple potential reaction sites, highlighting the need for carefully controlled, selective coupling conditions. The successful formation of the desired carbon-carbon bond in these intricate syntheses underscores the viability of this boronic acid as a coupling partner. nih.govnih.gov

The coupling of pyridylboronic acids with other nitrogen-containing heterocycles is a key strategy for the construction of novel pharmaceutical candidates. The electronic nature of both coupling partners plays a significant role in the reaction's success. The isopropyl group at the 4-position of the pyridine ring in (4-isopropylpyridin-3-yl)boronic acid is an electron-donating group, which can modulate the nucleophilicity of the boronic acid.

While specific examples of coupling (4-isopropylpyridin-3-yl)boronic acid with a broad range of halopyridines and other nitrogen heterocycles are limited in published research, the general principles of Suzuki-Miyaura couplings of pyridylboronic acids are well-established. The choice of catalyst, ligand, and base is critical to overcome challenges such as catalyst inhibition by the basic nitrogen atoms of the heterocycles.

Below is a representative table of a Suzuki-Miyaura coupling involving a substituted pyridylboronic acid with a complex heteroaromatic bromide, illustrating the types of transformations where (4-isopropylpyridin-3-yl)boronic acid is employed.

| Boronic Acid | Electrophile | Product | Catalyst System | Yield |

|---|---|---|---|---|

| (4-Isopropylpyridin-3-yl)boronic acid | Substituted Benzisothiazole Bromide | Coupled KRAS G12C Inhibitor Precursor | Pd catalyst, phosphine (B1218219) ligand, base | Data not publicly detailed |

Catalytic Systems and Ligand Design for Enhanced Reaction Efficiency

The efficiency of the Suzuki-Miyaura coupling of heteroaromatic substrates is highly dependent on the catalytic system. The palladium catalyst and its associated ligands are central to overcoming the challenges posed by these molecules.

Homogeneous palladium catalysts are most commonly employed for Suzuki-Miyaura reactions in the synthesis of fine chemicals and pharmaceuticals. These catalysts, typically consisting of a palladium precursor and a soluble ligand, offer high activity and selectivity. For the coupling of pyridylboronic acids, catalysts that can operate under mild conditions are preferred to avoid degradation of the starting materials and products.

While specific heterogeneous catalysts for the coupling of (4-isopropylpyridin-3-yl)boronic acid have not been reported, the field of heterogeneous catalysis for Suzuki-Miyaura reactions is an active area of research, with the goal of developing recyclable and more sustainable catalytic systems.

Phosphine ligands are crucial components of the catalytic system in Suzuki-Miyaura couplings. They stabilize the palladium center, influence its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net For sterically hindered or electronically challenging substrates, such as complex heteroaromatics, the use of bulky and electron-rich phosphine ligands is often necessary to achieve good yields. nih.gov Ligands like XPhos have been shown to be effective in the coupling of pyridylboronic acids with heteroaryl chlorides. nih.gov

The development of water-soluble catalysts has gained attention as a means to create more environmentally friendly reaction conditions. Water-soluble phosphine ligands can facilitate reactions in aqueous media, simplifying product isolation and catalyst recovery. researchgate.net While the application of such systems to the coupling of (4-isopropylpyridin-3-yl)boronic acid has not been specifically detailed, it represents a promising area for future research.

The table below summarizes common types of phosphine ligands and their general impact on Suzuki-Miyaura coupling efficiency.

| Ligand Type | Key Characteristics | Impact on Reaction |

|---|---|---|

| Triphenylphosphine (PPh₃) | Common, relatively inexpensive | Effective for simple couplings, may require higher temperatures |

| Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) | Bulky and electron-rich | High activity for challenging substrates, including heteroaryl chlorides nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors | High stability and activity, good for less reactive substrates |

| Water-soluble phosphines (e.g., TPPTS) | Contain sulfonated groups for aqueous solubility | Enable reactions in aqueous media, facilitating greener chemistry researchgate.net |

Mechanistic Pathways of the Suzuki-Miyaura Catalytic Cycle

Elucidation of Oxidative Addition, Transmetalation, and Reductive Elimination Steps

The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate. The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl > F. For reactions involving (4-isopropylpyridin-3-yl)boronic acid, the choice of the coupling partner, typically an aryl or heteroaryl halide, will significantly impact the kinetics of this initial step.

The subsequent and often rate-determining step is transmetalation . In this phase, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The precise mechanism of transmetalation can be complex and is the subject of ongoing research. For pyridylboronic acids like the title compound, the nitrogen atom can potentially coordinate to the palladium center, influencing the geometry and electronics of the transition state.

Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. This step is generally facile and irreversible. The steric and electronic properties of the ligands on the palladium and the two organic groups play a crucial role in the rate of reductive elimination.

Influence of Boronic Acid Structure on Transmetalation Kinetics

The structure of the boronic acid has a profound effect on the kinetics of the transmetalation step. For (4-isopropylpyridin-3-yl)boronic acid, two key structural features are at play: the electronic effect of the pyridine ring and the steric hindrance of the 4-isopropyl group.

The electron-withdrawing nature of the pyridine ring can decrease the nucleophilicity of the carbon atom attached to the boron, potentially slowing down the transmetalation rate compared to more electron-rich arylboronic acids. However, the nitrogen atom's ability to coordinate with the palladium center could pre-organize the transition state, potentially accelerating the reaction.

The steric bulk of the isopropyl group at the 4-position, adjacent to the boronic acid, can also influence the rate of transmetalation. While significant steric hindrance can impede the approach of the boronic acid to the palladium center, moderate bulk can sometimes promote reductive elimination. Kinetic studies on related substituted pyridylboronic acids have shown that both electronic and steric factors must be considered to predict reactivity.

Table 1: Hypothetical Kinetic Data for the Transmetalation of Substituted Pyridylboronic Acids

| Pyridylboronic Acid | Relative Rate of Transmetalation |

| 3-Pyridylboronic acid | 1.0 |

| 4-Methylpyridin-3-yl)boronic acid | 1.2 |

| (4-Isopropylpyridin-3-yl)boronic acid | 0.8 |

| (4-tert-Butylpyridin-3-yl)boronic acid | 0.5 |

| (2-Chloropyridin-3-yl)boronic acid | 0.3 |

Other Transition Metal-Mediated Cross-Coupling Reactions

Beyond the well-established Suzuki-Miyaura reaction, (4-isopropylpyridin-3-yl)boronic acid can participate in a range of other transition metal-mediated cross-coupling reactions, expanding its synthetic utility.

Copper-Promoted Carbon-Heteroatom Bond Formations (e.g., Chan-Evans-Lam, N-Arylation, Cyanation)

Copper-catalyzed cross-coupling reactions provide a valuable alternative to palladium-based methods, particularly for the formation of carbon-heteroatom bonds. The Chan-Evans-Lam (CEL) reaction , for instance, enables the coupling of boronic acids with amines, alcohols, and thiols to form C-N, C-O, and C-S bonds, respectively. In the context of (4-isopropylpyridin-3-yl)boronic acid, this reaction would allow for the synthesis of N- and O-arylated pyridine derivatives. The mechanism of the CEL reaction is thought to involve a Cu(II) or Cu(III) intermediate.

Copper-promoted N-arylation of various nitrogen-containing compounds with (4-isopropylpyridin-3-yl)boronic acid would provide access to a diverse array of substituted aminopyridines. These reactions are often carried out under milder conditions than traditional Ullmann condensations.

Furthermore, copper-catalyzed cyanation of aryl and heteroaryl boronic acids offers a direct route to the corresponding nitriles. The reaction of (4-isopropylpyridin-3-yl)boronic acid under these conditions would yield 4-isopropylpyridine-3-carbonitrile, a valuable synthetic intermediate.

Gold-Catalyzed Transformations Involving Boronic Acids

Gold catalysis has emerged as a powerful tool for various organic transformations, often exhibiting unique reactivity compared to other transition metals. While less common than palladium or copper catalysis for cross-coupling, gold catalysts can mediate reactions of boronic acids. For instance, gold complexes have been shown to catalyze the addition of arylboronic acids to alkynes and allenes. The participation of (4-isopropylpyridin-3-yl)boronic acid in such gold-catalyzed transformations could lead to the formation of novel carbon-carbon bonds and complex molecular architectures. Mechanistic studies suggest that these reactions may proceed through transmetalation from boron to gold, followed by carbometalation or other downstream reaction pathways.

Nucleophilic Addition Reactions to Unsaturated Systems (e.g., Enones, Carbonyls, Imines)

(4-Isopropylpyridin-3-yl)boronic acid can also act as a nucleophile in addition reactions to various unsaturated systems, often under the influence of a transition metal catalyst, most notably rhodium.

The 1,4-conjugate addition (Michael addition) of arylboronic acids to α,β-unsaturated carbonyl compounds (enones) is a powerful method for the formation of carbon-carbon bonds. The reaction of (4-isopropylpyridin-3-yl)boronic acid with an enone, catalyzed by a rhodium complex, would lead to the formation of a β-pyridyl ketone. The mechanism is believed to involve the formation of an aryl-rhodium species, which then undergoes conjugate addition to the enone.

Similarly, the 1,2-addition of (4-isopropylpyridin-3-yl)boronic acid to carbonyl compounds (aldehydes and ketones) and imines can be achieved, providing access to secondary alcohols and amines, respectively. These reactions expand the synthetic utility of this boronic acid beyond traditional cross-coupling chemistry.

Table 2: Summary of Potential Reactions of (4-Isopropylpyridin-3-yl)boronic Acid

| Reaction Type | Coupling Partner | Catalyst | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Halide | Palladium | Biaryl/Heterobiaryl |

| Chan-Evans-Lam | Amine/Alcohol | Copper | Arylamine/Arylether |

| Cyanation | Cyanide Source | Copper | Aryl Nitrile |

| Gold-Catalyzed Addition | Alkyne/Allene | Gold | Functionalized Alkene |

| Conjugate Addition | Enone | Rhodium | β-Aryl Ketone |

| 1,2-Addition | Aldehyde/Imine | Rhodium | Secondary Alcohol/Amine |

This table summarizes potential applications based on the general reactivity of arylboronic acids, as specific examples for (4-Isopropylpyridin-3-yl)boronic acid were not found in the provided search results.

Protodeboronation Pathways and Stability Considerations of Pyridinylboronic Acids

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a critical decomposition pathway for many organoboronic acids. acs.org The stability of pyridinylboronic acids, including (4-Isopropylpyridin-3-yl)boronic acid, is highly dependent on the position of the boronic acid group on the pyridine ring, the pH of the medium, and other reaction conditions. acs.orgaablocks.com

The protodeboronation of arylboronic acids, including pyridinylboronic acids, can proceed through several distinct mechanistic pathways, primarily categorized as acid-catalyzed and base-catalyzed. acs.orgbris.ac.uk

Acid-Catalyzed Protodeboronation: Under acidic conditions, the mechanism is generally considered to be a specific acid-catalyzed electrophilic aromatic substitution. acs.org The proton (H⁺) acts as the electrophile, attacking the carbon atom bearing the boronic acid group. This process involves the boronic acid species, ArB(OH)₂, and proceeds via a four-membered ring transition state involving the arylboronic acid and an acid like acetic acid. researchgate.net For pyridinylboronic acids, protonation of the pyridine nitrogen can also occur, which influences the electronic character of the ring and its susceptibility to electrophilic attack.

Base-Catalyzed Protodeboronation: In basic media, the mechanism is more complex and generally faster. The process is initiated by the equilibrium between the neutral trigonal boronic acid and the anionic, tetracoordinate hydroxyboronate species, [ArB(OH)₃]⁻. acs.orgresearchgate.net This "ate" complex is significantly more reactive towards protodeboronation than the neutral acid. acs.org The subsequent rate-limiting step is proposed to be the reaction of the boronate anion with a proton source, typically water. acs.org The increased electron density on the aryl ring in the boronate form facilitates the cleavage of the C-B bond.

For certain heteroaromatic boronic acids, particularly those with a nitrogen atom adjacent to the boronic acid group (e.g., 2-pyridylboronic acid), an alternative pathway exists involving the fragmentation of a zwitterionic intermediate. acs.orgacs.org However, for 3-pyridinyl and 4-pyridinylboronic acids, this pathway is not significant. acs.orgaablocks.com These isomers are markedly more stable. The protodeboronation of (4-Isopropylpyridin-3-yl)boronic acid, as a 3-pyridyl derivative, is therefore expected to proceed via the classical acid-catalyzed and base-catalyzed boronate pathways, and to exhibit high stability.

The rate of protodeboronation is highly pH-dependent, and pH-rate profiles provide crucial insights into the stability and dominant mechanistic pathways for a given boronic acid. acs.orglookchem.com Extensive studies on pyridinylboronic acid isomers have revealed dramatic differences in their stability.

While 2-pyridylboronic acid undergoes rapid protodeboronation, with a half-life of approximately 25-50 seconds at pH 7 and 70°C, the 3-pyridyl and 4-pyridyl isomers are exceptionally stable. acs.orgaablocks.comorganic-chemistry.org Research indicates that 3- and 4-pyridyl boronic acids have half-lives greater than one week even under strongly basic conditions (pH 12) at 70°C. acs.orgaablocks.comlookchem.com This remarkable stability makes them robust reagents in synthetic applications like the Suzuki-Miyaura cross-coupling, which is often performed in basic media. researchgate.net

The stability of (4-Isopropylpyridin-3-yl)boronic acid is predicted to be analogous to that of 3-pyridinylboronic acid. The electron-donating isopropyl group at the 4-position is not expected to fundamentally alter the decomposition mechanism or significantly reduce the compound's high intrinsic stability. The pH-rate profile would be characterized by very slow decomposition rates across a wide pH range, from acidic to strongly basic conditions.

| Compound | Condition | Observed Half-Life (t1/2) | Primary Decomposition Pathway |

|---|---|---|---|

| 2-Pyridinylboronic acid | pH 7, 70°C | ~25-50 seconds | Zwitterionic fragmentation |

| 3-Pyridinylboronic acid | pH 12, 70°C | > 1 week | Base-catalyzed boronate hydrolysis |

| 4-Pyridinylboronic acid | pH 12, 70°C | > 1 week | Base-catalyzed boronate hydrolysis |

| (4-Isopropylpyridin-3-yl)boronic acid | pH 12, 70°C | Predicted to be > 1 week | Predicted: Base-catalyzed boronate hydrolysis |

The kinetics of protodeboronation can be influenced by the presence of additives and the choice of solvent system.

Additives: Lewis acid additives, such as copper (Cu) and zinc (Zn) salts, can have a pronounced effect on the stability of heteroaromatic boronic acids. acs.org Interestingly, their effect is substrate-dependent. For the highly reactive 2-pyridyl systems, copper salts can attenuate the rate of protodeboronation by interfering with the zwitterionic fragmentation pathway. rsc.org Conversely, for other heterocycles like 5-thiazolyl boronic acid, these same additives can accelerate decomposition. acs.orglookchem.com Given the high intrinsic stability of 3-pyridyl derivatives, additives are less likely to cause a dramatic acceleration in the decomposition of (4-Isopropylpyridin-3-yl)boronic acid under typical conditions.

Solvent Systems: The choice of solvent impacts the rates of both acid- and base-catalyzed pathways. Studies have been conducted in various media, including aqueous buffers, water/dioxane mixtures, and acidic solvents like acetic acid and formic acid. acs.org Acetic acid has been shown to be an effective medium for promoting protodeboronation for a range of arylboronic acids. Solvent isotope effects have also been examined, confirming the role of proton transfer in the rate-determining step of the reaction. nih.govnih.gov For synthetic applications where protodeboronation is a concern, the use of boronic esters, such as pinacol (B44631) esters, in anhydrous solvents can be a strategy to mitigate decomposition. researchgate.net However, the stability of the ester relative to the acid is highly dependent on the diol used for esterification. st-andrews.ac.uk

Lewis Acidity and Complexation Chemistry of Boronic Acids

Boronic acids are Lewis acids due to the presence of a vacant p-orbital on the sp²-hybridized boron atom. aablocks.comnih.gov This Lewis acidity is fundamental to their reactivity, including their ability to form complexes with Lewis bases.

The electron-deficient boron center in (4-Isopropylpyridin-3-yl)boronic acid can readily accept a pair of electrons from a Lewis base to form a coordinate covalent, or dative, bond. acs.orgwikipedia.org This interaction leads to the formation of a tetracoordinate boron species.

Nitrogen-containing Lewis Bases: A key interaction for pyridinylboronic acids is the formation of B—N dative bonds. For instance, 4-pyridine boronic acid can undergo self-condensation to form a boroxine (B1236090) ring, which then coordinates with the pyridine nitrogen atoms of other molecules to create a stable, porous crystalline organic framework. nih.govrsc.org This demonstrates a strong tendency for the Lewis acidic boron to interact with the Lewis basic pyridine nitrogen.

N-Oxides: Boronic acids react with N-oxides. This transformation, which can be used for the mild hydroxylation of boronic acids to phenols, proceeds via a nucleophilic attack of the N-oxide oxygen on the boron atom. organic-chemistry.orgresearchgate.net This initial adduct formation is followed by a rearrangement and cleavage to yield the final products.

Phosphorus-Oxides: The interaction with phosphorus-oxides is also well-established. Triethylphosphine oxide is a common probe used to quantify the Lewis acidity of boronic acids by measuring the change in the ³¹P NMR signal upon the formation of a B—O dative bond in the resulting adduct. mdpi.com Tertiary phosphine oxides themselves can form stable adducts with boronic acids. rsc.org

| Lewis Acid | Lewis Base | Type of Dative Bond | Resulting Interaction/Product |

|---|---|---|---|

| Pyridinylboronic Acid | Pyridine (intermolecular) | B←N | Formation of supramolecular frameworks |

| Arylboronic Acid | Pyridine N-oxide | B←O | Intermediate for ipso-hydroxylation |

| Arylboronic Acid | Triethylphosphine Oxide | B←O | Adduct used for Lewis acidity measurement |

A boron "ate" complex is a tetracoordinate, anionic boron species formed by the addition of a nucleophile (a Lewis base) to the trigonal boron center of a boronic acid or ester. researchgate.netacs.org The most common example is the hydroxyboronate, [ArB(OH)₃]⁻, formed in aqueous base. nih.govru.nl

The formation of an "ate" complex is a crucial activation step in many reactions involving boronic acids. researchgate.netacs.org By converting the neutral, sp²-hybridized boron to an anionic, sp³-hybridized center, the electronic properties of the molecule are fundamentally altered. The boron atom becomes more electron-rich, and consequently, the organic substituent attached to it becomes more nucleophilic and labile. rsc.org

While this enhanced reactivity is responsible for the facility of base-catalyzed protodeboronation, it is also harnessed productively in a vast range of organic transformations. researchgate.netst-andrews.ac.uk In Suzuki-Miyaura cross-coupling, the formation of an "ate" complex is a key step preceding transmetalation to the palladium catalyst. Beyond this, isolated boron "ate" complexes, generated from boronic esters and organolithium reagents, can act as potent, configurationally stable chiral nucleophiles. acs.orgbris.ac.uk These intermediates react with a wide array of electrophiles to form C-I, C-Br, C-N, C-O, and C-C bonds with high stereocontrol, demonstrating the synthetic versatility of tetracoordinate boron species. bris.ac.uknih.gov Therefore, the generation of a boron "ate" complex from (4-Isopropylpyridin-3-yl)boronic acid is the gateway to its utility in modern synthetic chemistry. researchgate.net

Advanced Characterization and Computational Approaches in Pyridinylboronic Acid Research

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are fundamental to the characterization of pyridinylboronic acid derivatives, providing detailed information about their electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the identity and purity of boronic acid compounds in solution.

¹H and ¹³C NMR: These spectra are used to verify the carbon-hydrogen framework of the molecule. For (4-Isopropylpyridin-3-yl)boronic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the isopropyl group. Specifically, a doublet and a septet would confirm the isopropyl moiety, while characteristic signals in the aromatic region would correspond to the pyridinyl protons. It is noted that boronic acids have a tendency to form oligomeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. reddit.com This issue can often be mitigated by using solvents like d₄-methanol or by converting the boronic acid to a diethanolamine (B148213) adduct. reddit.com

¹¹B NMR: As a quadrupolar nucleus, ¹¹B is particularly sensitive to its local electronic environment, making ¹¹B NMR a powerful tool for studying boronic acids. The chemical shift of the ¹¹B nucleus provides direct information about the coordination state of the boron atom. Typically, trigonal (sp²) boronic acids exhibit a broad signal, while tetrahedral (sp³) boronates, formed upon coordination with a Lewis base or at high pH, show a sharper signal at a higher field.

¹¹B NMR pH Titration: This technique is crucial for determining the acid dissociation constant (pKa) of the boronic acid group. By recording ¹¹B NMR spectra across a range of pH values, the equilibrium between the neutral boronic acid and the anionic boronate form can be monitored. rsc.orgelsevierpure.com The pKa value is determined from the inflection point of the plot of the ¹¹B chemical shift versus pH. For pyridinylboronic acids, which also have a basic nitrogen atom, this method can help assign the pKa values to the appropriate acidic/basic center. elsevierpure.com

Table 1: Representative NMR Data for Pyridinylboronic Acid Analogues Note: Specific data for (4-Isopropylpyridin-3-yl)boronic acid is not available in the cited literature. This table presents typical data for related structures.

| Compound | Nucleus | Solvent | Chemical Shifts (δ/ppm) |

| (6-propylcarbamoyl)pyridine-3-)boronic acid | ¹H | D₂O | 8.86 (s, 1H), 8.68 (d, 1H), 8.21 (d, 1H), 3.32 (t, 2H), 1.55 (sext, 2H), 0.84 (t, 3H) rsc.org |

| (6-propylcarbamoyl)pyridine-3-)boronic acid | ¹³C | D₂O | 171.24, 170.15, 154.45, 149.38, 143.97, 124.25, 44.20, 24.88, 13.53 rsc.org |

| p-tolyboronic acid | ¹H | CDCl₃ | 8.13 (2H, d), 7.32 (2H, d), 2.45 (3H, s) reddit.com |

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of the target compound. While Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) can be used, softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often preferred for boronic acids to prevent fragmentation and facilitate the observation of the molecular ion. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org For (4-Isopropylpyridin-3-yl)boronic acid, HRMS would be used to confirm the expected mass of its molecular ion, [M+H]⁺.

UV-Visible spectroscopy is a valuable tool for studying the electronic transitions within a molecule and for monitoring reaction kinetics. The pyridine ring in (4-Isopropylpyridin-3-yl)boronic acid contains π-electrons that absorb light in the UV region. Changes in the substitution pattern, solvent polarity, or pH can alter the energy of these electronic transitions, leading to shifts in the absorption maximum (λ_max). This technique is particularly useful for kinetic studies of reactions involving the boronic acid moiety, such as its complexation with diols or its participation in cross-coupling reactions. elsevierpure.com The rate of reaction can be determined by monitoring the change in absorbance at a specific wavelength over time. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a compound in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. mdpi.com For arylboronic acids, crystal structures commonly reveal that the C-B(OH)₂ group is nearly coplanar with the aromatic ring. wiley-vch.de A ubiquitous feature is the formation of hydrogen-bonded dimers, where two boronic acid molecules are linked through a pair of O-H···O hydrogen bonds between their B(OH)₂ groups. wiley-vch.de A crystallographic study of (4-Isopropylpyridin-3-yl)boronic acid would confirm the geometry of the isopropyl group relative to the pyridinylboronic acid plane and detail the hydrogen bonding network and crystal packing in the solid state.

Table 2: Typical Bond Distances in Arylboronic Acids from X-ray Crystallography Note: This table provides representative data from phenylboronic acid and its derivatives as specific data for (4-Isopropylpyridin-3-yl)boronic acid is not available.

| Bond | Typical Length (Å) | Reference Compound |

| B-C | 1.568 | Phenylboronic acid wiley-vch.de |

| B-O1 | 1.378 | Phenylboronic acid wiley-vch.de |

| B-O2 | 1.362 | Phenylboronic acid wiley-vch.de |

| C-C (Aromatic) | ~1.39-1.40 | 3-Pyridineboronic acid researchgate.net |

| C-N (Pyridine) | ~1.33-1.34 | 3-Pyridineboronic acid researchgate.net |

Computational Chemistry and Molecular Modeling

Computational methods serve as a powerful complement to experimental data, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of organic molecules. nih.gov Calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), can predict the lowest energy conformation (optimized geometry), vibrational frequencies (IR and Raman spectra), and various electronic properties. researchgate.netresearchgate.net

For (4-Isopropylpyridin-3-yl)boronic acid, DFT calculations can provide:

Optimized Geometric Parameters: Predictions of bond lengths and angles, which can be compared with experimental data from X-ray crystallography. researchgate.net

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Spectroscopic Predictions: Theoretical vibrational spectra can aid in the assignment of experimental IR and Raman bands. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to support experimental assignments. researchgate.net

Table 3: Calculated Geometric Parameters for 3-Pyridineboronic acid (ct form) using DFT (B3LYP/6-311++G(d,p)) Note: This data for a closely related analogue illustrates the type of information obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C4–B5 | 1.567 Å researchgate.net |

| Bond Length | B5–O6 | 1.371 Å researchgate.net |

| Bond Length | B5–O7 | 1.371 Å researchgate.net |

| Bond Length | C1–C4 | 1.403 Å researchgate.net |

| Bond Angle | C4–B5–O6 | 122.9° researchgate.net |

| Bond Angle | C4–B5–O7 | 117.8° researchgate.net |

| Bond Angle | O6–B5–O7 | 119.3° researchgate.net |

Kinetic Simulations of Complex Reaction Mechanisms

Kinetic simulations are instrumental in understanding and predicting the rates and pathways of complex chemical reactions involving (4-Isopropylpyridin-3-yl)boronic acid. A notable application is in the study of protodeboronation, a common side reaction in processes like the Suzuki-Miyaura coupling, where the boronic acid group is replaced by a hydrogen atom.

For a basic heterocycle like a substituted pyridine, the model must account for the protonation state of the pyridine nitrogen in addition to the speciation of the boronic acid group (boronic acid vs. boronate). The reaction rates for each pathway are influenced by the electronic properties of the pyridine ring, which are in turn modulated by the isopropyl substituent at the 4-position. The electron-donating nature of the isopropyl group is expected to increase the basicity of the pyridine nitrogen compared to an unsubstituted pyridin-3-ylboronic acid.

A kinetic simulation would involve numerically solving a set of differential equations that describe the concentration changes of the various species over time. By fitting the simulation results to experimental data (often obtained from NMR spectroscopy), the rate constants for the dominant protodeboronation processes can be quantified.

Table 1: Postulated Kinetic Parameters for Protodeboronation of (4-Isopropylpyridin-3-yl)boronic acid based on Analogous Systems

| Parameter | Description | Estimated Value |

|---|---|---|

| pKa (Boronic Acid) | Acid dissociation constant of the B(OH)2 group. | ~8.5 |

| pKaH (Pyridinium) | Acid dissociation constant of the protonated pyridine nitrogen. | ~5.0 |

| k1 (M-1s-1) | Rate constant for acid-catalyzed protodeboronation of the neutral boronic acid. | Variable |

| k2 (s-1) | Rate constant for the hydrolysis of the boronate anion. | Variable |

Note: The values presented are hypothetical and serve to illustrate the parameters used in kinetic simulations. Actual values would need to be determined experimentally and computationally.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of (4-Isopropylpyridin-3-yl)boronic acid in different environments, such as in explicit solvent. These simulations track the atomic motions of the molecule over time, offering insights into its flexibility, preferred conformations, and interactions with surrounding solvent molecules.

For (4-Isopropylpyridin-3-yl)boronic acid, key conformational degrees of freedom include the rotation around the C-C bond connecting the isopropyl group to the pyridine ring and the C-B bond, as well as the orientation of the hydroxyl groups on the boron atom. MD simulations can reveal the relative energies of different conformers and the energy barriers for their interconversion.

A typical MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water) and integrating Newton's equations of motion for all atoms in the system. The interactions between atoms are described by a force field. By analyzing the trajectory of the simulation, one can determine the probability of finding the molecule in a particular conformation.

Table 2: Representative Conformational States of (4-Isopropylpyridin-3-yl)boronic acid from a Hypothetical Molecular Dynamics Simulation

| Dihedral Angle | Description | Predominant Range (degrees) |

|---|---|---|

| C(5)-C(4)-C(isopropyl)-H | Rotation of the isopropyl group. | -60 to 60, 180 |

| C(4)-C(3)-B-O1 | Rotation around the C-B bond. | 0 ± 30, 180 ± 30 |

This table illustrates the type of data that can be extracted from MD simulations to describe the conformational preferences of the molecule.

The solvent environment can significantly influence the conformational preferences. For instance, in an aqueous solution, hydrogen bonding between water molecules and the boronic acid group can stabilize certain conformations over others. MD simulations in explicit solvent are crucial for capturing these effects accurately. nih.govmpg.deosti.govrsc.org

Prediction of Stereochemical Outcomes and Conformational Preferences

Computational chemistry, particularly Density Functional Theory (DFT), is extensively used to predict the stereochemical outcomes of reactions involving chiral molecules and to understand the underlying conformational preferences that dictate this selectivity. While (4-Isopropylpyridin-3-yl)boronic acid itself is not chiral, it can participate in reactions that generate chiral products, such as asymmetric Suzuki-Miyaura couplings.

The stereochemical course of such reactions is often determined by the subtle interplay of steric and electronic effects in the transition state. DFT calculations can be employed to model the transition states of the key steps in the reaction mechanism, such as oxidative addition, transmetalation, and reductive elimination. By comparing the energies of the transition states leading to different stereoisomers, one can predict which product will be favored.

For example, in a Suzuki-Miyaura coupling of (4-Isopropylpyridin-3-yl)boronic acid with a chiral electrophile, the conformation of the boronic acid in the transmetalation step can be critical. The bulky isopropyl group can sterically influence how the boronic acid approaches the palladium center, favoring a specific orientation that leads to the preferential formation of one enantiomer or diastereomer of the product. nih.gov

DFT calculations can also be used to perform a detailed conformational analysis of the ground state of (4-Isopropylpyridin-3-yl)boronic acid. By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be generated. This analysis reveals the global minimum energy conformation and other low-energy conformers that may be present in solution. nih.gov

Table 3: Hypothetical Relative Energies of Conformers of (4-Isopropylpyridin-3-yl)boronic acid from DFT Calculations

| Conformer | Dihedral Angle (C4-C3-B-O) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° (syn-planar) | 1.5 |

| B | 180° (anti-planar) | 0.0 |

This table provides an example of how DFT calculations can be used to compare the relative stabilities of different conformers. The anti-planar conformation is often found to be the most stable for arylboronic acids.

Applications in Advanced Organic Synthesis and Materials Science

Construction of Complex Organic Architectures

The ability to form carbon-carbon bonds with high precision is a cornerstone of modern organic synthesis. (4-Isopropylpyridin-3-yl)boronic acid serves as a sophisticated building block for creating intricate molecular frameworks, particularly those containing substituted pyridine (B92270) rings, which are prevalent in pharmaceuticals and functional materials.

The primary application of arylboronic acids, including (4-Isopropylpyridin-3-yl)boronic acid, is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nbinno.comorgsyn.org This reaction is a powerful method for creating biaryl and heterobiaryl structures, which are common motifs in drug discovery and materials science. mdpi.comrsc.org By coupling with various aryl or heteroaryl halides (or triflates), (4-Isopropylpyridin-3-yl)boronic acid allows for the direct and selective installation of the 4-isopropyl-3-pyridyl unit into a target molecule.

The reaction provides a reliable route to compounds that would be challenging to synthesize using other methods. The connectivity is precisely defined by the positions of the boronic acid and the halogen on the respective coupling partners. The isopropyl group on the pyridine ring can influence the molecule's conformation and solubility, which are critical parameters for biological activity and material properties.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

| (4-Isopropylpyridin-3-yl)boronic acid | Coupling Partner (Ar-X) | Resulting Heterobiaryl Product | Significance of Product Class |

|---|---|---|---|

| Bromobenzene | 3-(Phenyl)-4-isopropylpyridine | Core structures in medicinal chemistry and liquid crystals. |

| 2-Chloropyrimidine | 2-(4-Isopropylpyridin-3-yl)pyrimidine | Building blocks for bioactive compounds and ligands. |

| 4-Iodoanisole | 3-(4-Methoxyphenyl)-4-isopropylpyridine | Precursors for organic electronic materials. |

Polyarylenes are a class of polymers characterized by backbones composed of aromatic rings. These materials are noted for their high thermal stability and desirable electronic properties, making them suitable for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.comsmu.edu The synthesis of these polymers often relies on step-growth polymerization using transition metal-catalyzed cross-coupling reactions.

While (4-Isopropylpyridin-3-yl)boronic acid is a monofunctional reagent and cannot form a polymer on its own, it can be used as a chain-capping agent to control the molecular weight of polyarylenes. Furthermore, di-functionalized derivatives, such as a dihalo-isopropylpyridine, could be polymerized with a bis(boronic acid) to incorporate the isopropylpyridine unit directly into the polymer backbone, thereby tuning the polymer's solubility, morphology, and electronic characteristics. smu.edu

Catalytic Applications Beyond Traditional Cross-Coupling

The utility of boronic acids extends beyond their role as stoichiometric reagents in cross-coupling reactions. The Lewis acidic nature of the boron atom enables them to function as catalysts in a variety of organic transformations. researchgate.net

Recent research has demonstrated that arylboronic acids can catalyze the formation of amide and peptide bonds. nih.gov This represents a significant advancement, as traditional methods often require harsh conditions or expensive coupling reagents. In this catalytic cycle, the boronic acid is believed to activate a carboxylic acid by forming a reactive acyl-boronate intermediate. This intermediate is then more susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond with high efficiency and minimal side reactions, such as racemization. nih.govnih.gov While specific studies on (4-Isopropylpyridin-3-yl)boronic acid in this context are not widely documented, its structural features are consistent with those of other arylboronic acids that have proven effective in this application.

Boronic acids can act as mild Lewis acid catalysts in aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions for creating β-hydroxy carbonyl compounds. organic-chemistry.orgresearchgate.net The boron center can coordinate with a carbonyl group of a ketone or aldehyde, increasing its acidity and facilitating the formation of an enol or enolate. This boron-bound enolate can then react with another aldehyde molecule. Boron-catalyzed aldol reactions, particularly with pyruvic acids, have been shown to proceed efficiently in water, offering a green chemistry approach to the synthesis of valuable isotetronic acid derivatives. organic-chemistry.org The specific steric and electronic properties of (4-Isopropylpyridin-3-yl)boronic acid could offer unique selectivity in such transformations.

Table 2: General Boronic Acid Catalyzed Reactions

| Reaction Type | Role of Boronic Acid | Typical Substrates | General Outcome |

|---|---|---|---|

| Amide Bond Formation | Lewis acid catalyst; activates carboxylic acid | Carboxylic acids, Amines | Formation of amides/peptides with high atom economy. |

| Aldol Reaction | Lewis acid catalyst; facilitates enolate formation | Ketones/Aldehydes, Pyruvic acids | Formation of β-hydroxy carbonyls or lactone derivatives. |

Role in Supramolecular Chemistry and Molecular Network Formation

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Boronic acids are exceptionally useful building blocks in this field due to their dual functionality. researchgate.net The boronic acid group can form strong, reversible covalent bonds with diols to create boronate esters. wur.nl This dynamic covalent chemistry is the foundation for creating self-healing materials, sensors, and drug delivery systems known as covalent adaptable networks (CANs). wur.nl

In addition to boronate ester formation, the B(OH)₂ group is an excellent hydrogen bond donor, while the nitrogen atom in the pyridine ring of (4-Isopropylpyridin-3-yl)boronic acid is a hydrogen bond acceptor. researchgate.netresearchgate.net This combination of functionalities allows the molecule to participate in the programmed self-assembly of complex, ordered supramolecular architectures through a network of hydrogen bonds and potential π–π stacking interactions. researchgate.netfrontiersin.org These features make it a candidate for designing molecular sensors, porous crystalline materials (covalent organic frameworks), and stimuli-responsive gels.

Design of Self-Complementary Building Blocks for 2D and 3D Molecular Assemblies

The molecular architecture of (4-Isopropylpyridin-3-yl)boronic acid inherently possesses features that make it a prime candidate for the design of self-complementary building blocks for supramolecular assemblies. The pyridine nitrogen atom can act as a hydrogen bond acceptor or a ligand for metal coordination, while the boronic acid group can serve as a hydrogen bond donor or engage in reversible covalent interactions, such as the formation of boronate esters with diols. researchgate.netrsc.org This duality allows for the formation of predictable and robust intermolecular connections, driving the self-assembly of molecules into higher-order two-dimensional (2D) and three-dimensional (3D) structures. rsc.org

The strategic placement of the isopropyl group at the 4-position of the pyridine ring can introduce significant steric influence, which can be exploited to direct the topology of the resulting molecular assemblies. This steric hindrance can guide the orientation of interacting molecules, potentially leading to specific and well-defined architectures. Furthermore, the electron-donating nature of the isopropyl group can modulate the basicity of the pyridine nitrogen, thereby fine-tuning the strength of the intermolecular interactions.

The table below illustrates the potential intermolecular interactions that (4-Isopropylpyridin-3-yl)boronic acid can participate in to form self-assembled structures.

| Interacting Moiety | Type of Interaction | Potential Outcome |

| Boronic Acid - Pyridine Nitrogen | Hydrogen Bonding | Formation of linear or cyclic supramolecular chains |

| Boronic Acid - Boronic Acid | Dehydration to form boroxine (B1236090) anhydrides | Creation of stable trimeric nodes for 3D networks |

| Pyridine Nitrogen - Metal Ion | Coordination Bonding | Assembly of metallo-supramolecular polygons or polyhedra |

| Isopropyl Group | Steric Repulsion/Van der Waals Interactions | Control over packing and porosity in the solid state |

These interactions, acting in concert, can lead to the formation of complex and functional supramolecular materials.

Emerging Roles in Materials Science and Optoelectronics

The unique combination of a pyridine heterocycle and a boronic acid functional group in (4-Isopropylpyridin-3-yl)boronic acid opens up avenues for its application in materials science and optoelectronics. Pyridine-containing organic molecules are known for their interesting electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. nbinno.comrsc.org The boronic acid functionality further enhances this potential by providing a reactive handle for polymerization and the development of sensory materials.

Applications in Polymerization Processes

Boronic acid-containing monomers are of significant interest for the synthesis of functional polymers. researchgate.netrsc.org (4-Isopropylpyridin-3-yl)boronic acid can be envisioned as a monomer in various polymerization reactions. For instance, it could be derivatized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, to enable its incorporation into polymer chains via conventional polymerization techniques.

Alternatively, the boronic acid group itself can be utilized in polycondensation reactions with multifunctional diols to form poly(boronate ester)s. These polymers are often dynamic, with the boronate ester linkages being reversible, which can impart self-healing or stimuli-responsive properties to the material. The pyridine unit within the polymer backbone would be expected to influence the polymer's solubility, thermal stability, and its ability to coordinate with metal ions. The isopropyl group, through its steric bulk, could affect the polymer's morphology and chain packing.

The following table summarizes potential polymerization strategies involving (4-Isopropylpyridin-3-yl)boronic acid.

| Polymerization Method | Co-monomer/Reactant | Resulting Polymer Type | Potential Properties |

| Radical Polymerization | Vinyl-functionalized (4-Isopropylpyridin-3-yl)boronic acid | Polyvinylpyridine derivative | pH-responsive, metal-chelating |

| Polycondensation | Diols (e.g., ethylene (B1197577) glycol, glycerol) | Poly(boronate ester) | Stimuli-responsive, self-healing |

| Suzuki Polycondensation | Dihaloaromatic compounds | Conjugated Polymer | Electrically conductive, luminescent |

The resulting polymers could find applications in areas such as drug delivery, sensor technology, and catalysis.

Development of Luminescent Materials and Sensors

The field of luminescent materials and sensors has significantly benefited from the incorporation of boronic acids. rsc.orgrsc.org Pyridylboronic acids, in particular, have been used to construct fluorescent chemosensors for a variety of analytes, including carbohydrates and metal ions. nih.govnih.gov The underlying principle often involves the interaction of the analyte with the boronic acid group, which in turn modulates the photophysical properties of an appended fluorophore.

In the case of (4-Isopropylpyridin-3-yl)boronic acid, the pyridine ring itself can be part of a larger conjugated system that exhibits fluorescence. The boronic acid group can act as a recognition site. Upon binding of an analyte, such as a diol, the hybridization of the boron atom changes from sp2 to sp3. This change in the electronic nature of the boron center can affect the photoluminescence of the molecule, leading to a detectable change in fluorescence intensity or wavelength. mdpi.com The isopropyl substituent may also play a role in fine-tuning the luminescent properties through its electronic and steric effects.